N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C18H22N6OS and its molecular weight is 370.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the azetidine and thiophene moieties. The synthetic pathway may include:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Azetidine Construction : Employing methods such as cyclization reactions.
- Thioether Introduction : Incorporating thiophenes through electrophilic substitutions or coupling reactions.
The detailed synthetic route can be found in various studies focusing on similar triazole compounds .
The compound exhibits multiple mechanisms of action which can be summarized as follows:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial in cancer cell proliferation. For instance, it may interact with receptor tyrosine kinases (RTKs) such as c-Met and Pim-1, which are implicated in various malignancies .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vitro Studies
In vitro assays have demonstrated significant biological activities:
- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. IC50 values indicate effective inhibition at low concentrations, suggesting high potency .
- Selectivity : Research indicates that the compound selectively targets cancer cells while exhibiting minimal toxicity to normal cells, which is a desirable trait in anticancer drug development .
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy:
- Tumor Growth Inhibition : Studies have reported that administration of the compound results in reduced tumor size in xenograft models, indicating its potential as an effective therapeutic agent against tumors .
Case Study 1: Breast Cancer Model
A study involving a breast cancer xenograft model demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Lung Cancer Treatment
In a lung cancer model, the compound exhibited promising results in terms of survival rates and tumor regression. The study highlighted its ability to inhibit angiogenesis through downregulation of vascular endothelial growth factor (VEGF), further supporting its role as a potential anti-cancer agent .
属性
IUPAC Name |
N-methyl-3-(3-methylthiophen-2-yl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-12-8-9-26-15(12)4-7-18(25)22(3)14-10-23(11-14)17-6-5-16-20-19-13(2)24(16)21-17/h5-6,8-9,14H,4,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVCHHFBIZZGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。